卡奈替尼二盐酸盐

描述

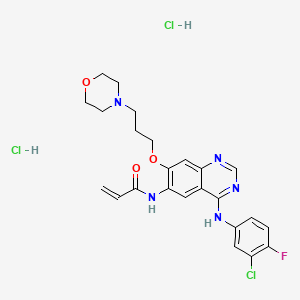

Canertinib dihydrochloride (also known as CI-1033, PD-183805, compound 18) is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . It inhibits cellular EGFR and ErbB2 autophosphorylation with IC50 of 7.4 nM and 9 nM, respectively .

Synthesis Analysis

Canertinib is a pan-erbB tyrosine kinase inhibitor which works against esophageal squamous cell carcinoma in vitro and in vivo . It significantly affects tumor metabolism, proliferation, and hypoxia as determined by PET .Molecular Structure Analysis

The molecular formula of Canertinib dihydrochloride is C24H25ClFN5O3 . Its molecular weight is 485.938 . This compound belongs to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .Chemical Reactions Analysis

Canertinib is a pan-erbB tyrosine kinase inhibitor which works against esophageal squamous cell carcinoma in vitro and in vivo . It significantly affects tumor metabolism, proliferation, and hypoxia as determined by PET . Erlotinib and canertinib are heterocyclic aromatic compounds with a quinazoline moiety containing one or more amine groups .Physical and Chemical Properties Analysis

The molecular formula of Canertinib dihydrochloride is C24H25ClFN5O3 . Its molecular weight is 485.938 . The molecular weight of Canertinib dihydrochloride is 558.86 .科学研究应用

癌症治疗

卡奈替尼二盐酸盐主要用于治疗各种癌症,包括**乳腺癌**和**肺癌**。它是一种泛ERBB酪氨酸激酶抑制剂,在体外和体内均显示出对**食管鳞状细胞癌**的有效性。 该药物对肿瘤代谢、增殖和缺氧有显著影响,这些是癌症进展的关键因素 .

药物递送和生物利用度

研究探索了卡奈替尼的生物利用度,比较了其静脉注射和口服给药。 作为一种口服生物利用度高的化合物,卡奈替尼二盐酸盐已被证明可以不可逆地抑制所有erbB受体家族成员的酪氨酸激酶结构域,这对于癌症治疗中的有效药物递送至关重要 .

EGFR信号通路

卡奈替尼已被确定为EGFR信号通路中的强效抑制剂。它作为一种双重EGFR/HER2抑制剂特别有效,影响过度表达BCAR4融合的细胞的迁移和活力。 这已在使用小鼠异种移植模型的体内得到证实,突出了卡奈替尼在靶向特定致癌通路方面的潜力 .

作用机制

Target of Action

Canertinib dihydrochloride is a pan-erbB tyrosine kinase inhibitor . Its primary targets are EGFR (Epidermal Growth Factor Receptor), HER-2 (Human Epidermal growth factor Receptor 2), and ErbB-4 . These receptors play crucial roles in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

Canertinib dihydrochloride interacts with its targets by binding to the ATP-binding site of the tyrosine kinase domain, thereby inhibiting the phosphorylation and activation of the receptors . This inhibition effectively blocks the downstream signaling pathways, leading to the suppression of tumor cell growth and proliferation .

Biochemical Pathways

The primary biochemical pathways affected by Canertinib dihydrochloride are the MAPK and AKT pathways . These pathways are involved in cell proliferation, survival, and metabolism. By inhibiting the phosphorylation of both MAPK and AKT, Canertinib dihydrochloride disrupts these pathways, leading to the suppression of tumor growth .

Pharmacokinetics

It is known that canertinib dihydrochloride can significantly affect tumor metabolism .

Result of Action

The result of Canertinib dihydrochloride’s action is the significant reduction in tumor metabolism, proliferation, and hypoxia . It has been shown to be effective against esophageal squamous cell carcinoma in vitro and in vivo .

Action Environment

The action of Canertinib dihydrochloride can be influenced by various environmental factors. For instance, it has been reported as a substrate for the transporter protein OATP1B3 . Interaction of Canertinib dihydrochloride with OATP1B3 may alter its hepatic disposition and can lead to transporter mediated drug-drug interactions .

安全和危害

生化分析

Biochemical Properties

Canertinib dihydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of tyrosine kinases . It interacts with enzymes such as EGFR, HER-2, and ErbB-4, and these interactions are characterized by the inhibition of these enzymes .

Cellular Effects

Canertinib dihydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it effectively inhibits the growth of esophageal squamous cell carcinoma which co-expresses both EGFR and HER2 .

Molecular Mechanism

The mechanism of action of Canertinib dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It works by irreversibly inhibiting the tyrosine-kinase activity of EGFR, HER-2, and ErbB-4 .

Transport and Distribution

Canertinib dihydrochloride is transported and distributed within cells and tissues. It has been reported as a substrate for the transporter protein OATP1B3 . Interaction of Canertinib dihydrochloride with OATP1B3 may alter its hepatic disposition and can lead to transporter mediated drug-drug interactions .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Canertinib dihydrochloride involves the reaction of several starting materials through a series of steps to obtain the final product.", "Starting Materials": [ "4-anilinoquinazoline", "4-chloro-6,7-benzoquinoline", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: 4-anilinoquinazoline is reacted with 4-chloro-6,7-benzoquinoline in the presence of sodium borohydride and ethanol to obtain Canertinib.", "Step 2: Canertinib is then reacted with hydrochloric acid to form Canertinib hydrochloride.", "Step 3: Canertinib hydrochloride is further reacted with sodium hydroxide and water to form Canertinib dihydrochloride." ] } | |

CAS 编号 |

289499-45-2 |

分子式 |

C24H26Cl2FN5O3 |

分子量 |

522.4 g/mol |

IUPAC 名称 |

N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide;hydrochloride |

InChI |

InChI=1S/C24H25ClFN5O3.ClH/c1-2-23(32)30-21-13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-16;/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)(H,27,28,29);1H |

InChI 键 |

ZTYBUPHIPYUTLE-UHFFFAOYSA-N |

SMILES |

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl.Cl |

规范 SMILES |

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl |

外观 |

Solid powder |

| 289499-45-2 | |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>5 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CI1033; CI1033; CI-1033; PD183805; PD183805; PD183805; Canertinib HCl; Canertinib dihydrochloride |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

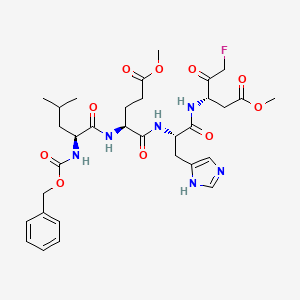

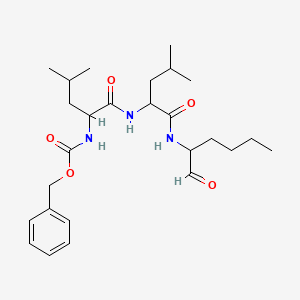

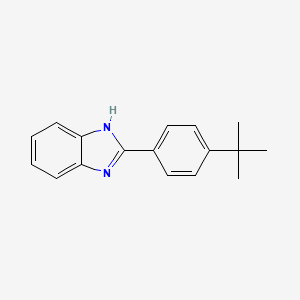

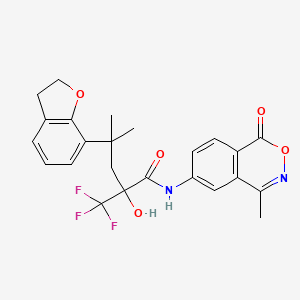

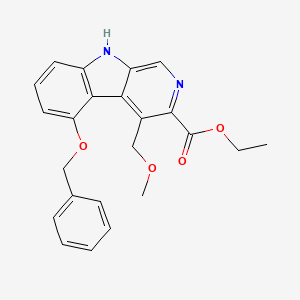

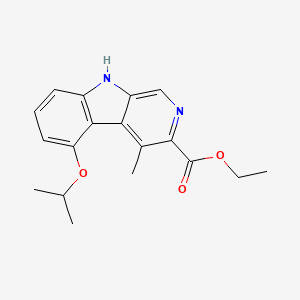

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate](/img/structure/B1684389.png)

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)

![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)

![2,3-Dimethyl-6-phenyl-12h-[1,3]dioxolo[4,5-h]imidazo[1,2-c][2,3]benzodiazepine](/img/structure/B1684396.png)

![ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate](/img/structure/B1684403.png)